molecular formula C9H6O2S2 B13227226 S-(3-thienyl) 2-furancarbothioate

S-(3-thienyl) 2-furancarbothioate

Cat. No.: B13227226
M. Wt: 210.3 g/mol
InChI Key: PMSLKXGJCYWTQQ-UHFFFAOYSA-N
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Description

Furan-2-carbothioicacidS-thiophen-3-ylester is a heterocyclic compound that combines the structural features of both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-carbothioicacidS-thiophen-3-ylester typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a brominated furan derivative with a thiophene boronic acid under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of furan-2-carbothioicacidS-thiophen-3-ylester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Furan-2-carbothioicacidS-thiophen-3-ylester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Furan-2-carbothioicacidS-thiophen-3-ylester has several scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-carbothioicacidS-thiophen-3-ylester involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit certain enzymes or proteins, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-carbothioicacidS-thiophen-3-ylester is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6O2S2

Molecular Weight

210.3 g/mol

IUPAC Name

S-thiophen-3-yl furan-2-carbothioate

InChI

InChI=1S/C9H6O2S2/c10-9(8-2-1-4-11-8)13-7-3-5-12-6-7/h1-6H

InChI Key

PMSLKXGJCYWTQQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)SC2=CSC=C2

Origin of Product

United States

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